(R)-(-)-Hexahydromandelic acid is a bicyclic organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of approximately 158.19 g/mol. It appears as a white powder and has a melting point ranging from 127 to 129 °C, with a predicted boiling point of about 319.3 °C . This compound is characterized by its unique bicyclic structure, which includes a cyclohexane ring and a carboxylic acid functional group, contributing to its chemical reactivity and biological properties.
These reactions make it a versatile intermediate in organic synthesis, particularly in the production of more complex molecules.
This compound has shown potential biological activity, particularly as an intermediate in the synthesis of antimycobacterial compounds such as pyridomycin analogs. These analogs have been studied for their effectiveness against tuberculosis, highlighting the compound's relevance in medicinal chemistry . Additionally, (R)-(-)-Hexahydromandelic acid has been noted for causing skin and eye irritation, indicating that safety precautions are necessary when handling it .
Several methods exist for the synthesis of (R)-(-)-Hexahydromandelic acid:
These methods are essential for producing the compound in sufficient quantities for research and application.
(R)-(-)-Hexahydromandelic acid is primarily used in:
Studies on (R)-(-)-Hexahydromandelic acid have focused on its interactions with biological systems, particularly its role as an intermediate in drug synthesis. Its derivatives have been investigated for their activity against Mycobacterium tuberculosis, emphasizing the importance of understanding its mechanism of action and potential side effects during drug development.
Several compounds share structural or functional similarities with (R)-(-)-Hexahydromandelic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Mandelic Acid | C₈H₈O₃ | A precursor with similar functional groups but lacks the bicyclic structure. |
2-Hydroxy-2-phenylacetic Acid | C₉H₁₀O₃ | Similar in being an aromatic compound but differs structurally. |
1-Hydroxy-2-cyclohexylacetic Acid | C₈H₁₄O₃ | Closely related but has different stereochemistry and biological activity. |
(R)-(-)-Hexahydromandelic acid stands out due to its specific stereochemistry and its role as an intermediate in synthesizing compounds with significant biological activity against pathogens like Mycobacterium tuberculosis.
Biocatalytic methods leverage enzymatic or microbial systems to achieve high enantioselectivity, often under mild reaction conditions. These approaches are increasingly favored for their sustainability and precision.
Baker’s yeast (Saccharomyces cerevisiae) has emerged as a versatile biocatalyst for asymmetric reductions. In the synthesis of (R)-(-)-hexahydromandelic acid, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate serves as the primary substrate. The yeast’s ketoreductases selectively reduce the α-keto group, yielding the (R)-enantiomer with >99% enantiomeric excess (e.e.). This specificity arises from the enzyme’s active site geometry, which preferentially binds the pro-(R) conformation of the substrate.
A key advantage of this method is the ability to perform reactions in aqueous media at ambient temperatures. For example, Nakamura et al. demonstrated that 15 mM substrate conversions in phosphate buffer (pH 7.0) achieved 95% yield within 24 hours. The table below summarizes critical parameters for yeast-mediated synthesis:
Substrate Concentration | Reaction Time | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
10 mM | 24 h | 92 | 99 |
20 mM | 36 h | 88 | 98 |
30 mM | 48 h | 81 | 97 |
Substrate tolerance decreases at concentrations exceeding 20 mM due to cellular toxicity, necessitating fed-batch strategies for industrial-scale production.
Optimizing the yeast-mediated process involves modulating substrate structure and reaction conditions. Replacing the ethyl ester group with bulkier substituents (e.g., octyl esters) enhances stereoselectivity by reducing non-specific binding. Hirama et al. observed that octyl 2-(2-oxocyclohexyl)-2-oxoacetate achieved 99.5% e.e. compared to 98% for the ethyl analog.
Critical optimization parameters include:
The development of antimycobacterial agents represents one of the most promising applications of (R)-(-)-hexahydromandelic acid in medicinal chemistry [1]. The compound serves as a crucial intermediate in the synthesis of novel antimycobacterial compounds, particularly in the development of pyridomycin analogs that target Mycobacterium tuberculosis [1] [10]. The strategic importance of this application stems from the urgent need for new tuberculosis treatments, especially against drug-resistant strains that have rendered traditional therapies less effective [10].
Pyridomycin, a natural cyclodepsipeptide produced by Dactylosporangium fulvum, demonstrates specific cidal activity against mycobacteria through inhibition of the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase InhA [10] [12]. The compound inhibits mycolic acid synthesis in Mycobacterium tuberculosis by acting as a competitive inhibitor of the NADH-binding site, identifying a new druggable pocket in InhA [10]. Importantly, pyridomycin maintains full susceptibility against the most frequently encountered isoniazid-resistant clinical isolates [10].
(R)-(-)-Hexahydromandelic acid functions as an essential intermediate in the synthesis of pyridomycin analogs, providing the necessary chiral framework for developing compounds with enhanced antimycobacterial properties [1]. The compound's role in analog development is particularly significant because structure-activity relationship studies have demonstrated that the enolic acid moiety in the pyridomycin core system constitutes an important pharmacophoric group [15]. The natural configuration of the C-10 hydroxyl group contributes substantially to the bioactivity of pyridomycin [15].
Research has revealed that pyridomycin B, a synthetic analog featuring an enol moiety in the pyridyl alanine component and a saturated 3-methylvaleric acid group, exhibits reduced activity compared to natural pyridomycin [15]. This finding underscores the critical importance of maintaining specific structural elements during analog development, where (R)-(-)-hexahydromandelic acid provides the appropriate chiral scaffold for constructing bioactive compounds [15].
Table 1: Pyridomycin Analog Development Strategies
Analog Type | Configuration | Activity vs M. tuberculosis | Target | Key Features |
---|---|---|---|---|
Pyridomycin (Natural) | Natural enolic acid | High (Reference) | InhA enoyl reductase | Enolic acid essential for activity |
Dihydropyridomycin 2R-isopropyl | 2R-isopropyl substitution | 4-fold lower than pyridomycin | InhA enoyl reductase | Reduced potency |
Dihydropyridomycin 2S-isopropyl | 2S-isopropyl substitution | Diminished activity | InhA enoyl reductase | Poor stereochemical fit |
Pyridomycin B (Synthetic) | Saturated 3-methylvaleric acid | Reduced activity | Not fully characterized | Missing enolic acid moiety |
Hexahydromandelic acid derivative | R-(-)-configuration | Intermediate for synthesis | Building block for analogs | Chiral building block |
The development of effective antimycobacterial agents requires comprehensive understanding of structure-activity relationships, where (R)-(-)-hexahydromandelic acid serves as a model compound for investigating critical structural modifications [24]. Research utilizing mandelic acid derivatives, including hexahydromandelic acid, has established fundamental principles governing enantioselective recognition and biological activity [24].
Studies employing octakis 2,3-Di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin as a chiral selector have demonstrated that hydrogen donor abilities of test compounds significantly improve their chiral selectivities [24]. The free hydroxyl and carboxyl functional groups in (R)-(-)-hexahydromandelic acid enhance molecular recognition through hydrogen bonding interactions, achieving selectivity values ranging from 1.12 to 1.39 [24].
Position-specific substitutions on the aromatic ring of mandelic acid derivatives reveal distinct selectivity patterns [24]. Meta-substituted derivatives with chloro groups achieve excellent selectivity values of 1.27, surpassing the baseline selectivity of 1.24 observed for unsubstituted mandelic acid methyl ester [24]. Para-substituted derivatives consistently demonstrate the highest selectivity values due to their intensive inclusion properties within chiral recognition sites [24].
Structural modifications affecting the α-carbon position produce dramatic changes in chiral recognition [24]. The addition of quaternary methyl substitution at the asymmetric carbon improves chiral selectivity significantly, achieving values of 1.407, which represents the highest selectivity among tested materials [24]. This enhancement results from increased rigidity surrounding the chiral center and potential repulsion effects that optimize molecular positioning during recognition events [24].
Table 2: Structure-Activity Relationship Modifications
Modification Type | Effect on Activity | Mechanism | Selectivity Range | Application |
---|---|---|---|---|
Hydroxyl group protection | Decreased H-donor ability | Reduced hydrogen bonding | α: 1.07-1.10 | Reduced bioactivity |
Carboxyl group esterification | Enhanced lipophilicity | Altered membrane interaction | Variable | Drug formulation |
Ring substitution (meta) | Improved chiral selectivity | Better cavity fitting | α: 1.10-1.27 | Chiral separation |
Ring substitution (para) | Highest selectivity values | Enhanced inclusion | α: 1.24-1.39 | Optimal separation |
Alkyl chain extension | Eliminated chiral selectivity | Steric repulsion | No selectivity | Not applicable |
Quaternary methyl addition | Improved selectivity (α=1.407) | Increased rigidity | α: 1.407 | Enhanced separation |
The application of (R)-(-)-hexahydromandelic acid in chiral solvent design represents an innovative approach to asymmetric synthesis, where the compound serves as a starting material for synthesizing chiral ionic liquids [1]. These specialized solvents find extensive applications in asymmetric synthesis and chromatographic separations, providing enhanced enantioselectivity and novel separation mechanisms [1].
(R)-(-)-Hexahydromandelic acid functions as a precursor for developing chiral ionic liquid stationary phases through systematic chemical modification and surface bonding techniques [25]. Novel chiral ionic liquid stationary phases based on chiral imidazolium structures have been prepared using cyclohexene oxide ring-opening reactions with imidazole or 5,6-dimethylbenzimidazole, followed by chemical modification with different substituent groups [25].
The preparation of chiral stationary phases involves bonding ionic liquid chiral selectors to silica sphere surfaces through thioene click reactions [25]. These modified stationary phases demonstrate exceptional enantioselective separation capabilities for chiral acids, with retention mechanisms involving ion exchange processes dependent on counterion concentration [25]. The chiral separation abilities are significantly influenced by substituent groups on the chiral selector and mobile phase composition, indicating that multiple interactions including steric hindrance, π-π interactions, and hydrogen bonding contribute to enantioselectivity [25].
Research investigating the enantioseparation of mandelic acid derivatives using hydroxypropyl-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin as chiral mobile phase additives has demonstrated successful separation of eight racemic compounds, including α-cyclohexylmandelic acid [34]. The optimal chromatographic conditions achieve resolution values of 2.96 for α-cyclohexylmandelic acid with capacity factors of 4.59 and 5.27, and enantioselectivity of 1.15 [34].
Mandelic acid-based ionic liquids exhibit strong enantioselectivity for aromatic amino acids and demonstrate significant potential for visual chiral recognition applications [21]. The proposed ionic liquids achieve enantioselective precipitation with mandelic acid and its derivatives, where (R,R)-chiral ionic liquid structures coprecipitate selectively with S-mandelic acid derivatives [22]. Electrospray mass spectrometry analysis in negative ion mode provides rapid assessment of enantioselective precipitation, serving as an effective method for enantioselective recognition [22].
Table 3: Chiral Ionic Liquid Applications
Application | Method | Target Compounds | Advantages | Performance Metrics |
---|---|---|---|---|
Chromatographic stationary phases | Surface bonding to silica | Chiral acids | High enantioselectivity | Resolution >1.2 |
Chiral solvent synthesis | Ionic liquid synthesis | Various enantiomers | Enhanced selectivity | Enantiomeric excess values up to 94% |
Asymmetric synthesis medium | Reaction medium | Asymmetric products | Chirality transfer | Variable selectivity |
Enantioselective precipitation | Solid-liquid biphasic systems | Mandelic acid enantiomers | Effective separation | Enantiomeric excess up to 64% |
Visual chiral recognition | Complexation-based recognition | Aromatic amino acids | Real-time detection | Strong enantioselectivity |
The investigation of solvent effects on enantioselective reactions involving (R)-(-)-hexahydromandelic acid reveals significant dependencies on solvent properties and reaction mechanisms [29]. Comparative studies of mandelic acid oxidation using different solvents demonstrate substantial variations in reaction rates and enantioselectivity [29].
Research employing various oxidants including benzimidazolium fluorochromate, morpholinium fluorochromate, benzimidazolium dichromate, morpholinium chlorochromate, and tetraethylammonium chlorochromate in six different solvents has established performance rankings based on TOPSIS analysis methodology [29]. The solvent performance order determined through systematic evaluation places dimethyl sulfoxide as the optimal solvent, followed by dimethyl formamide, 1,2-dichloroethane, acetone, dichloromethane, and chloroform [29].
Dimethyl sulfoxide demonstrates superior performance due to its high dielectric constant and strong solvation properties, which facilitate optimal transition state stabilization during oxidation reactions [29]. The mechanism involves formation of chromate ester intermediates in fast pre-equilibrium conditions, followed by decomposition through cyclic concerted symmetrical transition states leading to corresponding oxoacid formation [29].
Enantioselective fluorescent recognition studies using hexahydromandelic acid demonstrate remarkable solvent-dependent selectivity [27]. When (R)-configured bisbinaphthyl macrocycle sensors interact with (R)-hexahydromandelic acid in benzene containing dimethyl ether, fluorescence enhancement exceeds 80-fold at monomer emission, while (S)-hexahydromandelic acid produces minimal fluorescence changes [27]. The enhancement factor reaches 64, indicating highly effective enantioselective recognition [27].
The use of chiral solvents as sole sources of enantioselection represents an emerging area where hexahydromandelic acid derivatives contribute to asymmetric synthesis [28]. Helical macromolecular catalysts demonstrate that chirality transfer from chiral solvents can induce configurational imbalances, enabling asymmetric reactions including Suzuki-Miyaura cross-coupling with up to 98% enantiomeric excess, styrene hydrosilylation achieving 95% enantiomeric excess, and silaboration reactions reaching 89% enantiomeric excess [28].
Table 4: Solvent Effects on Enantioselective Reactions
Solvent | Performance Score | Mechanism | Application | Key Properties |
---|---|---|---|---|
Dimethyl sulfoxide | Highest | Strong solvation | Oxidation reactions | High dielectric constant |
Dimethyl formamide | High | Polar aprotic | Synthesis medium | Good dissolving power |
1,2-Dichloroethane | Moderate | Moderate polarity | General synthesis | Balanced properties |
Acetone | Moderate | Dipolar interactions | Moderate reactions | Moderate polarity |
Dichloromethane | Low | Low polarity | Limited use | Low boiling point |
Chloroform | Lowest | Weak interactions | Poor performance | Nonpolar |